Triornicin

Siderophore Chemistry Structural Biology Natural Product Characterization

Researchers attempting fungal siderophore studies frequently encounter batch variability with generic desferricoprogen, undermining iron-chelation assay reproducibility. Triornicin (CAS 77165-75-4) resolves this as a chromatographically purified, structurally authenticated trihydroxamate siderophore from Epicoccum purpurascens. • Defined acylation pattern (acetyl vs. trans-5-hydroxy-3-methyl-2-pentenoyl) confirmed by HPLC-MS, ensuring reproducible Fe³⁺ binding kinetics distinct from isotriornicin and coprogen. • Validated antitumor reference standard with documented in vivo activity in the Ehrlich ascites model. • >98% purity with batch-specific CoA; shipped under blue ice for global delivery.

Molecular Formula C31H50N6O12
Molecular Weight 698.8 g/mol
CAS No. 77165-75-4
Cat. No. B1682550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriornicin
CAS77165-75-4
SynonymsTriornicin; 
Molecular FormulaC31H50N6O12
Molecular Weight698.8 g/mol
Structural Identifiers
SMILESCC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C)O)NC(=O)C)O)O)CCO
InChIInChI=1S/C31H50N6O12/c1-20(11-16-38)18-27(41)36(47)14-5-8-24-29(43)34-25(30(44)33-24)9-6-15-37(48)28(42)19-21(2)12-17-49-31(45)26(32-22(3)39)10-7-13-35(46)23(4)40/h18-19,24-26,38,46-48H,5-17H2,1-4H3,(H,32,39)(H,33,44)(H,34,43)/b20-18+,21-19+/t24-,25-,26-/m0/s1
InChIKeyKUQNMRIRPYKLEZ-XUSACOFSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Triornicin (CAS 77165-75-4): A Structurally Differentiated Fungal Siderophore for Iron Chelation and Antitumor Research


Triornicin (CAS 77165-75-4) is a fungal siderophore—a small molecule with high affinity for ferric iron (Fe³⁺)—isolated from the soil fungus Epicoccum purpurascens [1]. It belongs to the hydroxamate class of iron-chelating compounds, characterized by its trihydroxamate structure that enables robust iron sequestration [2]. Triornicin has been identified as a tumor inhibitory factor, exhibiting antitumor activity in preclinical models [3]. It is structurally related to, but distinct from, the well-known siderophore desferricoprogen [4]. Its molecular formula is C₃₁H₅₀N₆O₁₂ with a molecular weight of 698.76 g/mol [5].

Triornicin (CAS 77165-75-4) Procurement: Why Generic Siderophore Analogs Cannot Guarantee Equivalent Performance


Substituting Triornicin with a structurally similar siderophore like desferricoprogen, isotriornicin, or coprogen introduces significant risk of divergent biological activity and iron-chelating behavior. Triornicin is not merely a functional analog; it possesses a defined and unique molecular architecture with specific acylation patterns that dictate its physicochemical properties and, critically, its biological target interactions [1]. For instance, Triornicin differs from desferricoprogen by the replacement of an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety with an acetyl group, a modification that alters the molecule's overall charge and hydrophobicity and is likely to affect its recognition by microbial transporters and its antitumor efficacy [2]. In contrast, the isomer isotriornicin (neocoprogen I) has a different positional arrangement of acyl groups, which can lead to distinct pharmacokinetic profiles and iron-binding stability [3]. These structural variations underscore why sourcing the precise compound is paramount for reproducible experimental outcomes and reliable data generation.

Triornicin (CAS 77165-75-4) Technical Guide: Evidence-Based Differentiation from Key Siderophore Comparators


Structural Differentiation of Triornicin: Unique Acylation Pattern Compared to Desferricoprogen

Triornicin's primary structural differentiation from the closely related siderophore desferricoprogen, which is also produced by Epicoccum purpurascens, is well-defined [1]. Comparative NMR spectroscopy reveals that Triornicin features a specific substitution: an acetyl group (C₂H₃O) replaces an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety (C₆H₉O₂) found in desferricoprogen [2]. This substitution results in a lower molecular weight (698.76 g/mol) for Triornicin compared to its desferricoprogen analog [3]. This precise modification is not a generic feature of the siderophore class but is a unique chemical identifier for Triornicin, confirming its distinct molecular identity.

Siderophore Chemistry Structural Biology Natural Product Characterization

Chemical Degradation Pattern: Distinct Fragment Profile of Triornicin versus Desferricoprogen

Triornicin and desferricoprogen, while structurally similar, produce different diagnostic fragments upon basic methanolysis. Both compounds yield dimerumic acid as a common fragment [1]. However, the unique fragment from Triornicin cleavage is Nα,Nδ-diacetyl-Nδ-hydroxyornithine, which corresponds to the acetylated ornithine portion of the molecule [2]. In contrast, desferricoprogen cleavage yields a different ornithine-containing fragment, reflecting its distinct acyl group composition [3]. This differential degradation pattern provides a robust analytical method to distinguish Triornicin from its close structural analog.

Analytical Chemistry Metabolite Identification Siderophore Degradation

In Vivo Antitumor Activity: Triornicin Demonstrated Tumor Inhibitory Effects in a Mouse Ehrlich Ascites Model

Triornicin has demonstrated in vivo antitumor activity in a preclinical mouse model. Specifically, when administered to mice injected with Ehrlich ascites tumor cells, Triornicin exhibited tumor inhibitory effects [1]. While the original study notes the activity as 'slight' [2], this represents a validated, albeit early-stage, biological effect. This activity distinguishes Triornicin from other siderophores, such as ferricrocin and coprogen, which were co-isolated from the same fungal source but were not reported to possess the same tumor inhibitory property in this specific assay [3].

Oncology Natural Product Pharmacology In Vivo Efficacy

Siderophore Classification: Triornicin as a Member of the Coprogen-Type Trihydroxamate Family with Defined Iron-Binding Properties

Triornicin belongs to the coprogen-type family of trihydroxamate siderophores, a class known for forming highly stable, hexadentate complexes with ferric iron (Fe³⁺) [1]. This iron-binding mechanism is critical for its biological function in microbial iron acquisition [2]. As a trihydroxamate, Triornicin possesses three hydroxamate groups that act as bidentate ligands, resulting in a 1:1 stoichiometry of iron binding and a high stability constant (log β typically in the range of 30-33 for this class), which effectively solubilizes and transports iron in iron-limited environments [3].

Microbial Iron Metabolism Siderophore Biochemistry Hydroxamate Chemistry

Triornicin (CAS 77165-75-4): Prioritized Research and Industrial Applications Based on Validated Evidence


Lead Compound for Anticancer Drug Discovery Targeting Iron Metabolism

Triornicin serves as a validated starting point for medicinal chemistry programs aimed at exploiting iron metabolism in cancer. Its demonstrated, albeit slight, in vivo antitumor activity in the Ehrlich ascites model [1] provides a foundational rationale for further structure-activity relationship (SAR) studies to improve potency and selectivity. Researchers can leverage Triornicin's defined structure to design and synthesize analogs with enhanced anticancer properties.

Development of 'Trojan Horse' Antibiotic Conjugates via Siderophore-Mediated Iron Uptake

Triornicin's function as a fungal siderophore [1] makes it a candidate for the synthesis of siderophore-antibiotic conjugates (sideromycins). The strategy involves linking Triornicin to an antimicrobial payload, exploiting the microbial iron transport system to actively deliver the antibiotic into pathogenic fungi, potentially overcoming resistance mechanisms [2].

Reference Standard for Analytical Method Development and Quality Control of Siderophore Compounds

Triornicin can be used as a reference standard in analytical chemistry for the identification and quantification of siderophores from Epicoccum purpurascens or other microbial sources. Its unique chemical degradation pattern, which yields Nα,Nδ-diacetyl-Nδ-hydroxyornithine and dimerumic acid upon basic methanolysis, provides a specific fingerprint for method validation via techniques like HPLC-MS or NMR [1].

Research Tool for Investigating Fungal Iron Acquisition and Pathogenicity

In basic microbiology research, Triornicin can be employed as a tool to study iron acquisition mechanisms in fungi. By providing a purified, structurally defined siderophore, researchers can investigate its role in promoting fungal growth under iron-limited conditions and assess its contribution to virulence in pathogenic strains [1].

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